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Einecs 301-195-8 - 93982-06-0

Einecs 301-195-8

Catalog Number: EVT-15316657
CAS Number: 93982-06-0
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of Einecs 301-195-8 typically involves several methods that can vary based on the desired properties of the final product. Common approaches include:

  1. Electrochemical Fluorination: This method involves the electrochemical fluorination of organic precursors, which leads to the formation of perfluorinated compounds.
  2. Telomerization: This process uses a fluorinated alkene as a starting material and reacts it with an alkyl halide in the presence of a catalyst to produce perfluorinated alcohols.
  3. Fluorination of Alcohols: Direct fluorination of existing alcohol compounds using fluorine gas or fluorinating agents can yield perfluoroalkyl alcohols.

Technical details regarding these methods often involve controlling reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity.

Molecular Structure Analysis

Molecular Structure
The molecular formula for Einecs 301-195-8 is typically represented as CnF2n+1OHC_nF_{2n+1}OH, where nn indicates the carbon chain length. The structure features a long carbon chain fully substituted with fluorine atoms at all available bonding sites except for one hydroxyl group (-OH), which characterizes it as an alcohol.

Data on Structure
The structural integrity of perfluoroalkyl substances is primarily due to the strength of carbon-fluorine bonds, which are among the strongest in organic chemistry. This results in high thermal stability and resistance to chemical reactions under normal conditions.

Chemical Reactions Analysis

Reactions Involving Einecs 301-195-8
Chemical reactions involving Einecs 301-195-8 typically include:

  1. Dehydrofluorination: Under certain conditions, it can undergo elimination reactions leading to unsaturated fluorinated compounds.
  2. Hydrolysis: Reaction with water can lead to the formation of less fluorinated alcohols or acids.
  3. Oxidation: Oxidative conditions can convert perfluoroalkyl alcohols into corresponding carboxylic acids.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or oxidizing agents.

Mechanism of Action

Process Overview
The mechanism of action for Einecs 301-195-8 involves its interaction with biological systems primarily through its hydrophobic characteristics. The compound can disrupt cellular membranes and influence lipid metabolism due to its affinity for fatty tissues.

Data on Mechanism
Research indicates that PFAS can bind to serum proteins and accumulate in liver tissues, potentially leading to alterations in metabolic processes. Studies have shown that exposure can result in changes in hormone levels and immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless liquids or solids.
  • Melting Point: Varies depending on chain length; generally low due to molecular structure.
  • Boiling Point: High boiling points due to strong carbon-fluorine bonds.

Chemical Properties

Relevant data indicates that these properties contribute significantly to their persistence in environmental media.

Applications

Scientific Uses
Einecs 301-195-8 has several applications across various fields:

  1. Industrial Applications: Used in manufacturing processes requiring water and oil repellency.
  2. Research Tools: Employed in studies examining environmental persistence and toxicity profiles of PFAS.
  3. Analytical Chemistry: Utilized as a standard reference material for detecting PFAS in environmental samples.

The ongoing research into its effects on health and the environment continues to shape its applications within scientific inquiry.

Historical Context and Academic Significance of Einecs 301-195-8

Evolution of EC Inventory Classification Frameworks

The EC Inventory represents a cornerstone of European chemical regulatory infrastructure, formally established through Directive 67/548/EEC and its subsequent amendments. This inventory integrates three distinct regulatory lists that emerged from evolving legislative definitions and scientific understanding:

  • EINECS (European Inventory of Existing Commercial Chemical Substances): Captured substances commercially available within the European Community market between 1 January 1971 and 18 September 1981. This inventory was formalized under Commission Decision 81/437/EEC as a foundational element of the EU's chemical governance [1] [4].
  • ELINCS (European List of Notified Chemical Substances): Created following the 7th Amendment (Directive 92/32/EEC) to document substances introduced after 18 September 1981 that underwent notification procedures under the Dangerous Substances Directive [4] [6].
  • NLP (No-Longer Polymers): Instituted in 1992 when revised polymer definitions excluded certain substances previously classified as polymers. This list encompasses substances commercially available between 18 September 1981 and 31 October 1993 [1] [6].

As a substance identified by EINECS number 301-195-8, this compound falls squarely within the original EINECS framework. Its inclusion reflects the historical approach to chemical substance cataloging that prioritized creating a definitive baseline for "existing" substances prior to REACH's implementation. The EC Inventory collectively contains 106,212–106,213 unique substance entries, serving as the EU's authoritative reference for phase-in substance status under REACH [1] [6].

Table 1: Composition of the EC Inventory

ComponentTemporal ScopeLegal FoundationSubstances Count
EINECS1971–1981Directive 67/548/EEC (as amended)~100,000
ELINCSPost-19817th Amendment (92/32/EEC)Not specified
NLP1981–1993Revised polymer definition (1992)Not specified
Total InventoryCumulativeECHA Maintenance106,213

Role of EINECS in Modern Chemical Substance Governance

EINECS 301-195-8 exemplifies the operational significance of the EINECS framework within contemporary regulatory structures. As an EINECS-listed substance, it automatically qualifies as a "phase-in" substance under REACH (Regulation (EC) No 1907/2006), granting it transitional registration pathways distinct from non-phase-in substances [4] [6]. This classification carries profound regulatory implications:

  • Registration Timing Flexibility: Phase-in substances benefited from staggered REACH registration deadlines (2010, 2013, 2018) based on production volume and hazard profile, unlike non-phase-in substances requiring immediate registration upon market entry [3] [6].
  • Data Requirement Considerations: While all substances exceeding 1 metric ton/year require registration, EINECS-listed substances initially avoided automatic classification as "prioritized" substances unless meeting specific hazard criteria through (Q)SAR predictions or evidence [3].
  • Supply Chain Continuity: The EINECS designation preserved market access for legacy substances during REACH's transitional period, preventing supply chain disruptions for chemicals with established industrial applications [6].

The governance framework surrounding EINECS substances like 301-195-8 operates through the European Chemicals Agency (ECHA), which maintains the inventory and facilitates compliance through harmonized classification and labelling (CLP) processes. The 2023 migration of classification data to the new ECHA CHEM database underscores the ongoing evolution in managing these legacy substances [2]. Crucially, the EINECS identifier serves as the primary tracking mechanism throughout a substance's lifecycle, linking regulatory obligations across REACH registration, CLP notification, and potential authorization/restriction procedures [6].

Scholarly Debates on Phase-In Substance Categorization Under REACH

The categorization of EINECS substances as phase-in substances under REACH has generated substantial academic discourse regarding regulatory efficacy and data adequacy. Key scholarly debates include:

Prioritization Methodology CritiquesThe reliance on (Q)SAR predictions and limited evidence for prioritizing substances within the ≥1 metric ton/year band has faced criticism regarding scientific robustness. As noted in regulatory toxicology literature, the flexibility in (Q)SAR model acceptance – decided case-by-case between industry and authorities without standardized validation protocols – creates potential inconsistencies in identifying hazardous substances warranting advanced testing [3]. This approach contrasts sharply with the formal adoption processes for OECD test guidelines and may result in data gaps for lower-tonnage phase-in substances like many EINECS entries.

Data Generation Sufficiency ConcernsResearch published in Regulatory Toxicology and Pharmacology analyzed 142 high-production volume chemicals and revealed that REACH implementation significantly enhanced hazard characterization, with 29 out of 37 substances receiving stricter classifications under REACH compared to previous harmonized classifications [7]. However, scholars note that unprioritized phase-in substances below 10 metric tons/year have minimal data requirements – only basic physicochemical properties without mandatory toxicological testing [3]. This tiered approach has sparked debate about whether REACH adequately addresses the risks of substances produced at lower volumes but possessing high hazard potential or dispersive uses.

Table 2: REACH Testing Requirements by Tonnage Band for Phase-In Substances

Endpoint Category≥1 t/y≥10 t/y≥100 t/y≥1000 t/y
Ecotoxicological
Short-term toxicity: algae(Waivable)RequiredRequiredRequired
Short-term toxicity: Daphnia(Waivable)RequiredRequiredRequired
Activated sludge inhibitionNot requiredRequiredRequiredRequired
Toxicological
In vitro mutagenicity(Waivable)RequiredRequiredRequired
In vivo skin sensitization(Waivable)RequiredRequiredRequired
Acute toxicity (oral)(Waivable)RequiredRequiredRequired
Subacute (28-day)Not requiredWaivableRequiredRequired
Reproductive toxicity screeningNot requiredWaivableWaivableWaivable

Regulatory Efficiency EvaluationAcademic analyses highlight structural tensions in REACH's implementation for phase-in substances. While the staggered registration deadlines facilitated manageable workflow for industry and regulators, they created differential hazard knowledge timelines across tonnage bands. Substances like EINECS 301-195-8 in the 1-10 metric ton/year band may remain with limited hazard data indefinitely unless prioritized through substance evaluation or member state initiatives. Recent scholarship proposes six critical improvements, including extending ≥10 ton/year data requirements to ≥1 ton/year substances and systematizing uncertainty reporting regarding data gaps [3]. These recommendations reflect ongoing academic scrutiny of whether the phase-in categorization successfully balances economic continuity with comprehensive risk assessment.

The case of EINECS 301-195-8 illustrates the broader academic discourse surrounding legacy substances under modern regulatory frameworks. While REACH represents a significant advancement in chemical governance, scholarly consensus indicates that its effectiveness for EINECS substances depends heavily on evolving prioritization methodologies, adaptive regulatory guidance, and continued scientific assessment of pre-REARCH data through modern hazard evaluation lenses [3] [7].

Properties

CAS Number

93982-06-0

Product Name

Einecs 301-195-8

IUPAC Name

2-hydroxyacetic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C10H15NO.C2H4O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;3-1-2(4)5/h3-8,10-12H,1-2H3;3H,1H2,(H,4,5)/t8-,10-;/m0./s1

InChI Key

LKJUAHHNAYDBNM-GNAZCLTHSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(C(=O)O)O

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